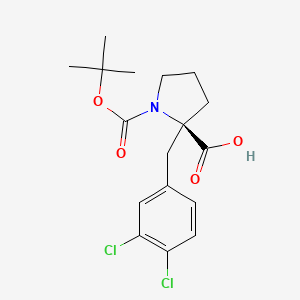

(R)-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2R)-2-[(3,4-dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21Cl2NO4/c1-16(2,3)24-15(23)20-8-4-7-17(20,14(21)22)10-11-5-6-12(18)13(19)9-11/h5-6,9H,4,7-8,10H2,1-3H3,(H,21,22)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEOQKALYMEIPL-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=C(C=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC(=C(C=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375973 | |

| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959578-28-0 | |

| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Formation of Pyrrolidine Core

The pyrrolidine ring is synthesized using standard cyclization techniques involving amino acid derivatives or precursors. A common approach involves:

- Reagents: Amino acid esters, cyclizing agents (e.g., thionyl chloride or phosphorus oxychloride).

- Conditions: Solvent-based reactions under controlled temperatures (0–50°C).

Step 2: Introduction of the tert-Butoxycarbonyl Group

The BOC protecting group is introduced to stabilize the nitrogen atom in the pyrrolidine ring:

- Reagents: Di-tert-butyl dicarbonate (BOC2O), catalytic amounts of dimethylaminopyridine (DMAP).

- Conditions: Reaction carried out in tertiary butanol or methanol at room temperature.

- Yield: Typically >90%.

Step 3: Addition of 3,4-Dichlorobenzyl Moiety

The 3,4-dichlorobenzyl group is added via nucleophilic substitution or coupling reactions:

- Reagents: Benzyl halides (e.g., benzyl chloride), base (e.g., sodium hydride or potassium carbonate).

- Conditions: Solvent-based reaction in dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (~50°C).

- Yield: Approximately 85–95%.

Optimized Synthetic Route

Recent advancements have focused on optimizing synthetic routes for better yields and environmental sustainability. Key improvements include:

- Use of green solvents like ethanol or water instead of DMF.

- Catalytic systems that reduce waste generation.

- Enhanced stereoselectivity through chiral catalysts.

Reaction Conditions and Yields

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Formation of Pyrrolidine Core | Amino acid esters | Cyclization at 0–50°C | ~80 |

| Introduction of BOC Group | Di-tert-butyl dicarbonate, DMAP | Room temperature in tertiary butanol | ~90 |

| Addition of Dichlorobenzyl | Benzyl chloride, sodium hydride | Elevated temperature (~50°C) | ~85–95 |

Research Findings and Improvements

Recent studies highlight several innovations:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Alcohols or amines.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, ®-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

The compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its derivatives can act as inhibitors or activators of specific enzymes, providing insights into biochemical pathways.

Medicine

In pharmaceutical research, this compound serves as an intermediate in the synthesis of drugs targeting neurological disorders, cancer, and infectious diseases. Its structural features allow for the development of molecules with high specificity and potency.

Industry

In the chemical industry, ®-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid is used in the production of agrochemicals and specialty chemicals. Its derivatives are employed in the formulation of pesticides and herbicides.

Mechanism of Action

The mechanism of action of ®-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target protein and influencing biological pathways.

Comparison with Similar Compounds

Stereoisomeric Comparison: (R)- vs. (S)-Enantiomers

The (S)-enantiomer (S)-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid (CAS: 1217732-47-2) shares identical molecular formula (C₁₇H₂₁Cl₂NO₄) and functional groups but differs in stereochemical configuration. Key distinctions include:

- Availability: The (S)-enantiomer is frequently requested for research but faces supply-chain challenges, as noted in procurement inquiries .

- Biological Activity: Enantiomeric differences often lead to divergent pharmacological profiles.

- Synthesis Challenges : The (S)-enantiomer’s scarcity may reflect synthetic hurdles in achieving high enantiomeric excess (e.e.) during asymmetric synthesis .

Table 1: Comparison of (R)- and (S)-Enantiomers

| Property | (R)-Enantiomer (959578-28-0) | (S)-Enantiomer (1217732-47-2) |

|---|---|---|

| Molecular Formula | C₁₇H₂₁Cl₂NO₄ | C₁₇H₂₁Cl₂NO₄ |

| Purity | 95% | Not specified (likely ≥95%) |

| Storage Conditions | 2–8°C, dry | 2–8°C, dry |

| Market Availability | Readily available | Temporarily out of stock |

| Key Applications | Intermediate in drug synthesis | Research-specific uses |

Substituent Variation: Dichlorobenzyl vs. Difluorobenzyl

Replacing chlorine with fluorine in the benzyl group yields (R)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid (CAS: 959578-29-1). Key differences include:

- Lipophilicity : The dichlorobenzyl group (Cl) increases lipophilicity (logP ~3.5) relative to difluorobenzyl (logP ~2.8), impacting membrane permeability and metabolic stability.

- Biological Performance : Chlorine’s larger van der Waals radius may enhance receptor binding affinity, while fluorine’s smaller size improves solubility and reduces off-target interactions .

Table 2: Dichlorobenzyl vs. Difluorobenzyl Derivatives

| Property | 3,4-Dichlorobenzyl (959578-28-0) | 3,4-Difluorobenzyl (959578-29-1) |

|---|---|---|

| Molecular Formula | C₁₇H₂₁Cl₂NO₄ | C₁₇H₂₁F₂NO₄ |

| Halogen Atomic Radius | Cl: 0.79 Å | F: 0.64 Å |

| logP (Estimated) | ~3.5 | ~2.8 |

| Applications | High-affinity receptor ligands | Improved solubility candidates |

Functional Group Modifications: Boc-Protected Analogs

Other Boc-protected analogs, such as (R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid (CAS: 219819-74-6), highlight the role of backbone flexibility:

- Cyclopentyl vs.

- Amino Acid Backbone: Propanoic acid derivatives prioritize hydrogen-bonding interactions, whereas pyrrolidine-based structures favor ring puckering effects .

Biological Activity

(R)-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid, often referred to as Boc-Dichlorobenzyl-pyrrolidine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a 3,4-dichlorobenzyl moiety. The presence of these functional groups is believed to influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as a therapeutic agent. Key areas of research include:

- Antimicrobial Activity : Studies have indicated that derivatives of pyrrolidine compounds exhibit antimicrobial properties. The presence of the dichlorobenzyl group may enhance these effects.

- Cytotoxicity : Research has shown that similar compounds can induce apoptosis in cancer cell lines, suggesting potential anticancer applications.

- Neuroprotective Effects : Some studies suggest that pyrrolidine derivatives may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses based on related compounds include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.

- Receptor Modulation : It may act as a modulator for certain neurotransmitter receptors, contributing to its neuroprotective effects.

- Induction of Oxidative Stress : Some studies suggest that similar compounds can induce oxidative stress in target cells, leading to apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Neuroprotection | Protects neuronal cells from oxidative stress |

Table 2: Comparative Analysis of Related Compounds

| Compound Name | Antimicrobial Activity | Cytotoxicity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| (S)-1-(tert-Butoxycarbonyl)-2-(3-chlorobenzyl)pyrrolidine-2-carboxylic acid | Low | Moderate | Low |

| 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | High | Low | High |

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Anticancer Research : A study evaluated the cytotoxic effects of various pyrrolidine derivatives on human breast cancer cell lines. The results indicated that Boc-Dichlorobenzyl-pyrrolidine showed significant inhibition of cell growth compared to controls, with an IC50 value indicating potent activity .

- Neuroprotection in Animal Models : In an animal model of Parkinson's disease, administration of this compound resulted in reduced neuronal loss and improved motor function, suggesting its potential as a neuroprotective agent .

- Antimicrobial Efficacy : A series of tests demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, highlighting its potential use in developing new antimicrobial agents .

Q & A

Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:

Optimization involves adjusting reaction conditions and catalysts. For example, describes a two-step synthesis using palladium diacetate and tert-butyl XPhos with cesium carbonate in tert-butyl alcohol (40–100°C, 5.5 h under inert atmosphere), followed by HCl hydrolysis (93–96°C, 17 h). To improve yield:

- Catalyst Screening: Test alternative catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to enhance coupling efficiency.

- Temperature Gradients: Optimize stepwise temperature increases to minimize side reactions.

- Purification: Use flash chromatography with gradients of ethyl acetate/hexane or recrystallization (e.g., from ethanol/water mixtures) to isolate the Boc-protected intermediate .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Based on GHS classifications ( ):

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators if airborne particles are generated.

- Engineering Controls: Work in a fume hood to avoid inhalation (H335) and skin contact (H315).

- First Aid: For eye exposure, rinse with water for 15 minutes (H319) and seek medical attention .

Basic: How can researchers confirm the compound’s structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy: Compare ¹H/¹³C NMR data to literature values (e.g., tert-butyl group protons at ~1.4 ppm, pyrrolidine ring signals between 3.0–4.5 ppm).

- HPLC: Use a C18 column with UV detection (λ = 210–254 nm) to assess purity (>95% as per ).

- Melting Point: Verify against reported ranges (e.g., 130–136°C for structurally similar compounds, ) .

Advanced: How does stereochemistry (R-configuration) influence reactivity or biological activity?

Methodological Answer:

- Chiral HPLC: Separate enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H) to assess enantiopurity.

- Docking Studies: Model the R-configuration’s interaction with biological targets (e.g., enzymes) to predict activity.

- Comparative Synthesis: Synthesize both enantiomers and compare reaction rates in coupling steps (e.g., Suzuki-Miyaura reactions) .

Advanced: How to resolve contradictions in melting points between structurally similar analogs?

Methodological Answer:

- Recrystallization Solvent Screening: Test solvents like dichloromethane/hexane (for high melting points) or THF/water (for lower ranges).

- Thermogravimetric Analysis (TGA): Determine if decomposition (e.g., decarboxylation) affects observed melting points ( ).

- Data Cross-Validation: Compare DSC data from multiple batches to identify outliers .

Advanced: What strategies mitigate stability issues during long-term storage?

Methodological Answer:

- Storage Conditions: Store at –20°C in amber vials under nitrogen to prevent hydrolysis of the Boc group ( ).

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products.

- Lyophilization: For hygroscopic batches, lyophilize to remove water and improve shelf life .

Advanced: How to design in vivo studies given the compound’s poor aqueous solubility?

Methodological Answer:

- Formulation: Use co-solvents like PEG-400 or cyclodextrin complexes ( ).

- Dosing Protocol: Administer via intraperitoneal injection with vehicle (e.g., 10% DMSO, 40% PEG, 50% saline) to enhance bioavailability.

- Pharmacokinetics: Monitor plasma levels using LC-MS/MS to adjust dosing regimens .

Advanced: How to address gaps in toxicological and ecological data for this compound?

Methodological Answer:

- Acute Toxicity Assays: Conduct OECD 423 tests (oral administration in rodents) to determine LD₅₀ ( ).

- Ames Test: Assess mutagenicity using Salmonella typhimurium strains TA98/TA100.

- Environmental Persistence: Perform OECD 301B biodegradation testing in aqueous media .

Advanced: What reaction mechanisms explain the role of palladium catalysts in synthesis?

Methodological Answer:

- Mechanistic Probes: Use deuterium-labeled substrates to track C–H activation steps in coupling reactions.

- DFT Calculations: Model the Pd-mediated oxidative addition/reductive elimination steps to optimize ligand selection (e.g., XPhos vs. SPhos).

- Kinetic Studies: Monitor reaction progress via in situ IR to identify rate-limiting steps .

Advanced: How to troubleshoot byproduct formation during Boc deprotection?

Methodological Answer:

- Acid Screening: Compare HCl ( ) vs. TFA for Boc removal efficiency and side reactions (e.g., tert-butyl cation formation).

- Temperature Control: Lower reaction temperatures (0–25°C) to minimize carbocation rearrangements.

- Quenching Optimization: Neutralize with aqueous NaHCO₃ immediately post-deprotection to stabilize the free amine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.